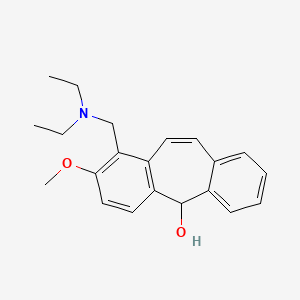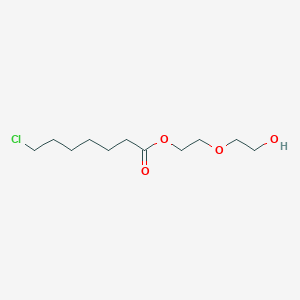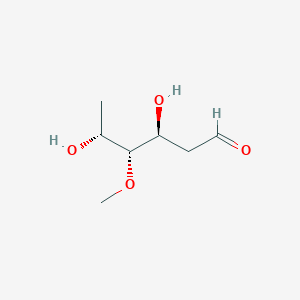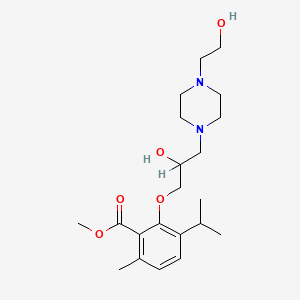
1-(Diethylamino)methyl-2-methoxydibenzo(a,e)cycloheptatrien-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)methyl-2-methoxydibenzo(a,e)cycloheptatrien-5-ol is a complex organic compound with a unique structure that includes a dibenzo[a,e]cycloheptatriene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)methyl-2-methoxydibenzo(a,e)cycloheptatrien-5-ol typically involves a multi-step process. One common method includes the Mannich reaction, where a secondary amine (diethylamine) reacts with formaldehyde and a dibenzo[a,e]cycloheptatriene derivative. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)methyl-2-methoxydibenzo(a,e)cycloheptatrien-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-(Diethylamino)methyl-2-methoxydibenzo(a,e)cycloheptatrien-5-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)methyl-2-methoxydibenzo(a,e)cycloheptatrien-5-ol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with central nervous system receptors .
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)methyl-2-methoxydibenzo(a,e)cycloheptatrien-5-one: Similar structure but with a ketone group instead of an alcohol.
1-(Diethylamino)methyl-2-methoxydibenzo(a,e)cycloheptatrien-5-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
1-(Diethylamino)methyl-2-methoxydibenzo(a,e)cycloheptatrien-5-ol is unique due to its specific functional groups and the dibenzo[a,e]cycloheptatriene core, which confer distinct chemical properties and potential biological activities .
Properties
CAS No. |
42981-88-4 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
7-(diethylaminomethyl)-6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-ol |
InChI |
InChI=1S/C21H25NO2/c1-4-22(5-2)14-19-17-11-10-15-8-6-7-9-16(15)21(23)18(17)12-13-20(19)24-3/h6-13,21,23H,4-5,14H2,1-3H3 |
InChI Key |
RZTROXDJYTXGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1C=CC3=CC=CC=C3C2O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)


![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)

![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)


![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)


